An In-depth Technical Guide to the Chemical Properties of 1,8-Dihydroxy-3-methylnaphthalene
An In-depth Technical Guide to the Chemical Properties of 1,8-Dihydroxy-3-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dihydroxy-3-methylnaphthalene, also known as 3-methylnaphthalene-1,8-diol, is a naphthol derivative with the molecular formula C₁₁H₁₀O₂. This compound is of interest to researchers in various fields, including natural product chemistry and drug discovery, due to its structural similarity to biologically active naphthalenediols. It has been reported to occur in plants such as Diospyros mollis. Furthermore, the core structure, 1,8-dihydroxynaphthalene, is a key precursor in the biosynthesis of DHN-melanin in various fungi, suggesting potential biological relevance for its derivatives.[1]
This technical guide provides a summary of the known chemical and physical properties of 1,8-dihydroxy-3-methylnaphthalene, alongside detailed experimental protocols for their determination. Given the limited availability of experimental data for this specific compound, computed properties are provided, and experimental data for the parent compound, 1,8-dihydroxynaphthalene, are included for reference.
Chemical and Physical Properties
The chemical properties of 1,8-Dihydroxy-3-methylnaphthalene have been primarily characterized through computational methods. These theoretical values provide essential information for modeling and predictive studies.
Computed Chemical Properties
The following table summarizes the computed chemical properties for 1,8-Dihydroxy-3-methylnaphthalene, primarily sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | PubChem[1] |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| IUPAC Name | 3-methylnaphthalene-1,8-diol | PubChem[1] |
| XLogP3 | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 174.068079557 | PubChem[1] |
| Monoisotopic Mass | 174.068079557 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 181 | PubChem[1] |
Experimental Physical Properties of 1,8-Dihydroxynaphthalene (Parent Compound)
| Property | Value | Source |
| Melting Point | 125-129 °C | ChemBK[2] |
| Boiling Point | 338 °C | ChemBK[2] |
| Solubility | Low solubility in water; soluble in organic solvents. | ChemBK[2] |
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physicochemical properties of aromatic compounds like 1,8-Dihydroxy-3-methylnaphthalene.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
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Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.
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Replicates: The measurement is repeated at least twice to ensure accuracy and reproducibility.
Determination of Solubility
Solubility is a fundamental property that influences a compound's behavior in various applications, including drug formulation and biological assays.
Methodology:
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Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the assessment.
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Sample Preparation: A precisely weighed amount of the compound (e.g., 1 mg) is placed into a vial.
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Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.
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Equilibration: The mixture is agitated (e.g., vortexed or sonicated) for a set period to ensure maximum dissolution. The sample is then left to equilibrate, often at a controlled temperature.
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Observation and Quantification: The solubility can be determined qualitatively by visual inspection (soluble or insoluble). For quantitative analysis, the saturated solution is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenolic compounds like 1,8-Dihydroxy-3-methylnaphthalene, the pKa values of the hydroxyl groups are important for understanding their ionization state at different pH levels.
Methodology (UV-Vis Spectrophotometry):
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Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water). A series of buffer solutions with a range of known pH values are also prepared.
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Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same compound concentration but different pH values. The UV-Vis absorption spectrum of each solution is recorded.
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Data Analysis: The wavelength(s) at which the absorbance of the protonated and deprotonated forms of the compound differ significantly is identified. The absorbance at this wavelength is plotted against the pH.
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pKa Calculation: The pKa can be determined from the resulting titration curve. The pH at which the absorbance is halfway between the minimum and maximum absorbance corresponds to the pKa of the compound. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data at each pH.
Biological Context: DHN-Melanin Synthesis Pathway
1,8-Dihydroxynaphthalene is a key precursor in the synthesis of 1,8-dihydroxynaphthalene (DHN)-melanin, a pigment found in many fungi that plays a role in virulence and protection against environmental stress. The biosynthesis pathway involves a series of enzymatic reactions starting from acetyl-CoA and malonyl-CoA. While the direct involvement of 1,8-Dihydroxy-3-methylnaphthalene in this pathway is not established, its structural similarity to the precursor suggests it could potentially interact with or modulate the enzymes involved.
The diagram below illustrates the key steps in the DHN-melanin synthesis pathway.
Caption: The DHN-melanin biosynthesis pathway.
General Experimental Workflow
For novel compounds like 1,8-Dihydroxy-3-methylnaphthalene where biological activity is yet to be fully elucidated, a systematic experimental workflow is crucial. The following diagram outlines a general approach for the characterization of a synthesized or isolated compound.
